1-(Bromomethyl)-4-(difluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-4-(difluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)benzene typically involves the bromination of 4-(difluoromethyl)toluene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-(difluoromethyl)toluene.
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the difluoromethyl group can participate in various radical and electrophilic reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- 1-(Chloromethyl)-4-(difluoromethyl)benzene
- 1-(Bromomethyl)-4-(fluoromethyl)benzene
Uniqueness
1-(Bromomethyl)-4-(difluoromethyl)benzene is unique due to the presence of both bromomethyl and difluoromethyl groups, which impart distinct reactivity patterns. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical applications. Additionally, the bromomethyl group provides a reactive site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMLXCLMRPXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873373-34-3 | |
Record name | 1-(bromomethyl)-4-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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